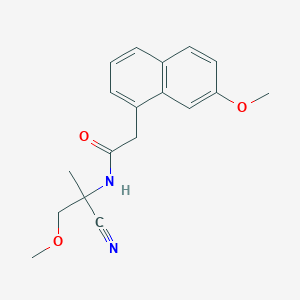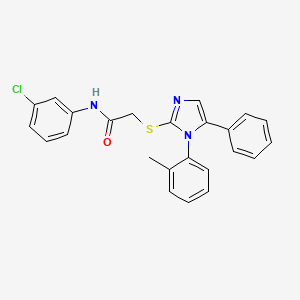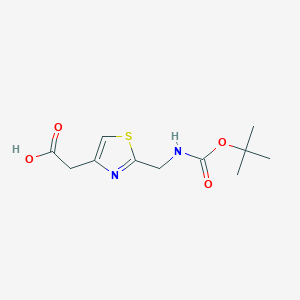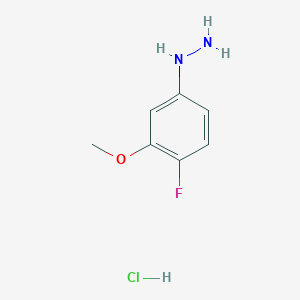![molecular formula C16H12N4O6 B3020795 Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 866050-48-8](/img/structure/B3020795.png)
Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a nitrophenyl group attached, which is a functional group consisting of a phenyl ring bonded to a nitro group. It also contains a carboxylate ester functional group, which is often involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The exact structure would be determined by various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The compound, due to its functional groups, could be involved in a variety of chemical reactions. For instance, the carboxylate group could participate in esterification or hydrolysis reactions. The nitro group could be reduced to an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Synthesis Methods
This compound is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . The synthesis methods of these compounds are diverse and have been studied extensively .
Reactivity of Substituents
The reactivity of the substituents linked to the ring carbon and nitrogen atoms of this compound has been a subject of study . Understanding these reactivities can help in the design and synthesis of new compounds with desired properties.
Biological Applications
Pyrimido[4,5-d]pyrimidines, including this compound, have significant biological applications . They have been applied on a large scale in the medical and pharmaceutical fields .
Diuretic Agents
Some pyrimido[4,5-d]pyrimidines have been used as diuretic agents . This suggests potential applications of this compound in the treatment of conditions like hypertension and edema.
Antitumor Activities
This compound has shown high potency in in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines . This suggests its potential use in cancer treatment.
Neuroprotection and Anti-inflammatory Activity
Pyrimidine derivatives, including this compound, have been studied for their neuroprotection and anti-inflammatory activity on human microglia and neuronal cell model . This suggests potential applications in the treatment of neurodegenerative diseases.
Antiviral, Anticancer, Antioxidant, and Antimicrobial Activity
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests a wide range of potential applications in the medical field.
Mecanismo De Acción
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes.
Mode of Action
The compound’s mode of action is likely through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This is based on studies of similar compounds, which have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound potentially affects several biochemical pathways. It may act as an inhibitor for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthen PGI2 anti-aggregation activity and enhance the biosynthesis of PGI2, and decrease pulmonary hypertension .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied using various assays, including cell viability assay (mtt), elisa, qrt-pcr, western blotting, and molecular docking .
Result of Action
The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties and promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
ethyl 7-(3-nitrophenyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6/c1-2-26-15(22)10-7-11(8-4-3-5-9(6-8)20(24)25)17-13-12(10)14(21)19-16(23)18-13/h3-7H,2H2,1H3,(H2,17,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOWEACCYSXJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=O)NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3020714.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3020717.png)
![2-O-Tert-butyl 1-O-ethyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B3020718.png)
![6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile](/img/structure/B3020719.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B3020720.png)
![5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3020724.png)
![2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide](/img/structure/B3020728.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate](/img/structure/B3020729.png)
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B3020730.png)


![tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3020733.png)
